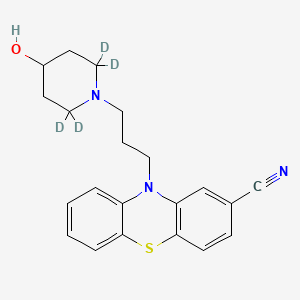

Pericyazine-d4

Description

The Strategic Role of Isotopic Labeling in Contemporary Pharmaceutical Research

Isotopic labeling is a technique that involves the incorporation of isotopes, which are atoms of the same element with different numbers of neutrons, into molecules. musechem.com This method is crucial in pharmaceutical research for tracking the metabolic fate of drugs within biological systems. musechem.commetsol.com The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous as they are safe for use in clinical studies. metsol.com

Deuterium labeling, or deuteration, involves the selective replacement of hydrogen atoms with deuterium. nih.gov This substitution can significantly impact the pharmacokinetic properties of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.descispace.com This can lead to a reduced rate of metabolism, a longer drug half-life, and potentially a lower required dose, which may, in turn, reduce adverse effects. bioscientia.de

Contextualizing Pericyazine-d4 within Advanced Drug Discovery and Development Research

This compound serves as a stable isotope-labeled internal standard for the quantitative analysis of Pericyazine in biological samples. veeprho.comclearsynth.com In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to the sample. The use of a deuterated analogue like this compound as an internal standard is ideal because it co-elutes with the non-deuterated drug during chromatography and has a similar ionization efficiency in the mass spectrometer, but can be distinguished by its higher mass. veeprho.comusask.ca This allows for highly accurate and precise quantification of the parent drug, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. veeprho.comclearsynth.comresearchgate.net

The table below outlines the key properties of this compound:

| Property | Value |

| IUPAC Name | 10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4 |

| CAS Number | 1329836-72-7 |

| Molecular Formula | C21H19D4N3OS |

| Parent Drug | Pericyazine |

Data sourced from multiple chemical suppliers and research articles. veeprho.com

Overview of Core Academic Research Disciplines and Methodologies Utilizing this compound

The primary application of this compound is within analytical chemistry and clinical pharmacology. Its use is integral to several research areas:

Pharmacokinetic Studies: Researchers use this compound to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Pericyazine. musechem.comveeprho.com By using it as an internal standard, they can precisely measure the concentration of Pericyazine in plasma or other biological matrices over time. researchgate.net

Therapeutic Drug Monitoring (TDM): TDM involves measuring drug concentrations in a patient's bloodstream to ensure that the dosage is within the therapeutic range. The use of this compound as an internal standard in LC-MS/MS assays allows for the reliable quantification of Pericyazine, aiding in dose optimization for patients. veeprho.comclearsynth.com

Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug. Accurate quantification of the drug in plasma is critical, and this compound facilitates this by serving as a robust internal standard in the analytical methodology. researchgate.net

Forensic Toxicology: In postmortem analysis, determining the concentration of drugs in biological samples is crucial. Deuterated internal standards like this compound are used to ensure the accuracy of these measurements. researchgate.net

The primary analytical methodology that relies on this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . researchgate.net This highly sensitive and selective technique allows for the separation of Pericyazine from other compounds in a complex biological sample, followed by its precise quantification using this compound as the internal standard. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C21H23N3OS |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile |

InChI |

InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2 |

InChI Key |

LUALIOATIOESLM-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)([2H])[2H])O)[2H] |

Canonical SMILES |

C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Pericyazine D4

Chemical Strategies for Deuterium (B1214612) Labeling of Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Pericyazine requires strategic chemical approaches that are both selective and efficient. Several general methodologies are employed for deuterium labeling, each with its own advantages and limitations.

Catalytic Hydrogen Isotope Exchange (HIE): This is a widely used method for incorporating deuterium. It often involves the use of a metal catalyst (e.g., platinum, palladium, rhodium) to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). The selectivity of the exchange can be influenced by the choice of catalyst, solvent, and reaction conditions. For a molecule like Pericyazine, this method could potentially be used to deuterate the aromatic rings of the phenothiazine (B1677639) core or the piperidine (B6355638) ring, depending on the catalyst and conditions employed.

Reduction of Functional Groups with Deuterated Reagents: This is a highly effective and specific method for introducing deuterium. Functional groups such as ketones, esters, amides, and nitriles can be reduced using deuterated reducing agents. A common and powerful reagent for this purpose is lithium aluminum deuteride (B1239839) (LiAlD₄). The position of the incorporated deuterium is precisely controlled by the location of the reducible functional group in the precursor molecule.

Synthesis from Deuterated Precursors: This "bottom-up" approach involves using starting materials that already contain deuterium at the desired positions. The deuterated building blocks are then carried through a synthetic sequence to construct the final complex molecule. This method offers excellent control over the location and number of deuterium atoms but may require the multi-step synthesis of the deuterated precursors themselves.

Chemo-enzymatic Methods: In some cases, enzymes can be used to stereoselectively introduce deuterium. For instance, ene-reductases can be used in the presence of a deuterated cofactor to reduce a double bond, leading to the incorporation of deuterium with high stereospecificity. This approach is particularly useful for creating chiral deuterated centers.

The choice of the most suitable strategy for synthesizing Pericyazine-d4 depends on the desired location of the deuterium atoms, the availability of starting materials, and the required isotopic purity.

Specific Synthetic Pathways and Yield Optimization for this compound

The IUPAC name for this compound is 10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile. This indicates that the four deuterium atoms are located on the piperidine ring, specifically at the C2 and C6 positions adjacent to the nitrogen atom. A plausible synthetic pathway would therefore involve the synthesis of a deuterated 4-hydroxypiperidine (B117109) precursor, followed by its coupling with the phenothiazine side chain.

A potential synthetic route is outlined below:

Step 1: Synthesis of 10-(3-chloropropyl)-10H-phenothiazine-2-carbonitrile

This intermediate can be synthesized from 2-cyanophenothiazine. The nitrogen of the phenothiazine ring is alkylated using a suitable three-carbon synthon with a leaving group, such as 1-bromo-3-chloropropane, in the presence of a base like sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF).

Step 2: Synthesis of 2,2,6,6-tetradeuterio-4-hydroxypiperidine

The key step is the introduction of deuterium into the 4-hydroxypiperidine ring. One possible approach is the catalytic deuteration of a suitable pyridine (B92270) precursor. For example, 4-hydroxypyridine (B47283) can be subjected to catalytic hydrogenation using deuterium gas (D₂) and a catalyst such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂). This reaction would reduce the aromatic pyridine ring to a piperidine ring, with deuterium atoms added to the positions corresponding to the double bonds in the pyridine ring. To achieve deuteration specifically at the 2 and 6 positions, a more targeted approach might be necessary, potentially involving the reduction of a 2,6-dihydropyridine precursor or a chemo-enzymatic method.

Another strategy could involve the reduction of a piperidine-2,6-dione precursor with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄).

Step 3: Coupling of the two intermediates

Finally, 10-(3-chloropropyl)-10H-phenothiazine-2-carbonitrile is coupled with 2,2,6,6-tetradeuterio-4-hydroxypiperidine. This is a nucleophilic substitution reaction where the nitrogen of the deuterated piperidine displaces the chlorine atom on the propyl side chain of the phenothiazine derivative. This reaction is typically carried out in the presence of a base to neutralize the HCl generated and in a suitable solvent.

Yield Optimization:

To optimize the yield of this compound, each step of the synthesis must be carefully controlled. Key parameters for optimization include:

| Parameter | Considerations |

| Reaction Temperature | Controlling the temperature is crucial to prevent side reactions and decomposition of intermediates. |

| Choice of Solvent | The solvent should be inert to the reactants and facilitate the desired reaction pathway. |

| Catalyst Selection | For the deuteration step, the choice of catalyst and its loading can significantly impact the efficiency and selectivity of deuterium incorporation. |

| Purity of Reagents | Using high-purity starting materials and reagents is essential to minimize the formation of impurities that can complicate purification and lower the overall yield. |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps to determine the optimal reaction time to maximize product formation and minimize degradation. |

Characterization of Isotopic Purity and Positional Isomerism in Labeled this compound Research Materials

After the synthesis of this compound, it is crucial to confirm its chemical structure and to determine the isotopic purity and the precise location of the deuterium atoms. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for determining the molecular weight of the synthesized compound and its isotopic enrichment. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the confirmation of the molecular formula. By comparing the mass spectrum of this compound with that of the non-deuterated Pericyazine, the incorporation of four deuterium atoms can be confirmed by the increase of 4 mass units in the molecular ion peak. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for determining the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C6 positions of the piperidine ring should be significantly diminished or absent, depending on the isotopic purity. The integration of the remaining proton signals can be used to quantify the degree of deuteration at these positions.

²H NMR (Deuterium NMR): Deuterium NMR is a direct method to observe the incorporated deuterium atoms. The ²H NMR spectrum of this compound should show a signal corresponding to the deuterium atoms at the C2 and C6 positions of the piperidine ring. The chemical shift of this signal would confirm their chemical environment. wikipedia.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide evidence for deuteration. The carbon atoms bonded to deuterium (C-D) will exhibit a characteristic splitting pattern (a triplet for a CD₂ group) due to coupling with the deuterium nucleus (which has a spin I=1). Furthermore, the chemical shifts of these carbons may be slightly shifted upfield compared to their non-deuterated counterparts.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, isotopic purity, and the specific location of the deuterium labels.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight confirmation, determination of the number of incorporated deuterium atoms, and assessment of isotopic enrichment. |

| ¹H NMR Spectroscopy | Confirmation of the position of deuteration by observing the disappearance or reduction of specific proton signals. |

| ²H NMR Spectroscopy | Direct detection and confirmation of the location of deuterium atoms. |

| ¹³C NMR Spectroscopy | Observation of C-D coupling and isotopic shifts, providing further confirmation of the deuteration sites. |

Advanced Bioanalytical Methodologies Utilizing Pericyazine D4

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Xenobiotic Quantification

The development of robust and reliable LC-MS/MS assays is a meticulous process that involves the careful selection of an internal standard, optimization of instrumental parameters, and rigorous validation to ensure the data are accurate and reproducible.

Fundamental Role of Pericyazine-d4 as a Stable Isotope Internal Standard in Mass Spectrometric Quantification

In quantitative mass spectrometry, the ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte being measured. scioninstruments.comscispace.com this compound, which incorporates four deuterium (B1214612) atoms, serves this role for the quantification of pericyazine. The fundamental principle behind using a SIL IS is that it is chemically and physically almost identical to the analyte. scioninstruments.com Consequently, it exhibits nearly the same behavior during every stage of the analytical procedure, including sample extraction, chromatographic separation, and ionization in the mass spectrometer's source. texilajournal.com

The key advantages of using this compound include:

Compensation for Matrix Effects : Biological samples are complex, and co-eluting endogenous components can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. clearsynth.commyadlm.org Because this compound has the same physicochemical properties as pericyazine, it experiences the same degree of ion suppression or enhancement, allowing for an accurate correction and yielding a reliable quantitative result. texilajournal.com

Correction for Variability : Any sample loss during extraction or inconsistency in injection volume will affect both the analyte and the deuterated internal standard equally. By measuring the ratio of the analyte's response to the IS response, these variations are effectively normalized.

Enhanced Accuracy and Precision : By mitigating errors from sample preparation and matrix effects, SIL internal standards like this compound significantly improve the accuracy and precision of the analytical method. texilajournal.comwisdomlib.org The nearly identical retention time ensures that both compounds elute from the chromatography column under the same analytical conditions, providing the most reliable correction. texilajournal.com

Due to these characteristics, regulatory agencies recommend the use of stable isotope-labeled internal standards for bioanalytical methods intended for pharmacokinetic studies. nih.gov

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters for Pericyazine and its Analogues

Effective separation of the analyte from other sample components is crucial for minimizing matrix effects and ensuring accurate quantification. A highly sensitive LC-MS/MS method developed for the determination of pericyazine in human plasma provides an excellent framework for the parameters applicable to this compound. nih.gov

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution. nih.gov The mobile phase often consists of an aqueous component containing a buffer like ammonium (B1175870) acetate (B1210297) with an acid modifier such as formic acid, and an organic component like acetonitrile. nih.gov This setup ensures robust retention and sharp peak shapes for pericyazine and its deuterated analogue.

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard. nih.govnih.gov This highly selective technique involves monitoring a specific precursor ion to product ion transition. For pericyazine, a characteristic transition is m/z 366.5 → 142.4. nih.gov Since this compound has a mass increase of four atomic mass units from the incorporated deuterium atoms, its precursor ion would be monitored at m/z 370.5. Assuming the deuterium labels are not on the fragment portion of the molecule, the product ion would remain the same, resulting in an MRM transition of m/z 370.5 → 142.4. This mass difference ensures that the detector can distinguish between the analyte and its internal standard with no cross-interference. uci.edu

Below is an interactive table summarizing typical LC-MS/MS parameters for the analysis of pericyazine, which would be directly applicable for a method using this compound.

| Parameter | Specification | Parameter Type |

|---|---|---|

| Column | Ultimate™ AQ-C18 (or equivalent) | LC |

| Mobile Phase A | 5mM Ammonium Acetate with 0.1% Formic Acid in Water | LC |

| Mobile Phase B | Acetonitrile | LC |

| Flow Rate | 0.350 mL/min | LC |

| Column Temperature | 40°C | LC |

| Ionization Mode | Electrospray Ionization (ESI), Positive | MS |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MS |

| MRM Transition (Pericyazine) | m/z 366.5 → 142.4 | MS |

| MRM Transition (this compound) | m/z 370.5 → 142.4 (Predicted) | MS |

Rigorous Methodological Validation Parameters for Deuterated Internal Standards in Complex Biological Matrices, including Selectivity, Matrix Effects, and Recovery

To ensure a bioanalytical method is fit for its intended purpose, it must undergo a full validation in accordance with international guidelines. europa.eu The use of a deuterated internal standard like this compound is instrumental in meeting the stringent criteria for these validation parameters.

Selectivity : The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components in the sample. europa.eu This is typically assessed by analyzing at least six different blank lots of the biological matrix to check for interferences at the retention time of the analyte and internal standard. uci.edu

Matrix Effect : This is evaluated to ensure that the accuracy and precision of the assay are not compromised by the variable composition of the biological matrix. myadlm.org The matrix factor is calculated by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a pure solution. The use of a co-eluting SIL internal standard like this compound is the most effective way to correct for potential matrix effects. texilajournal.comlcms.cz

Recovery : The extraction efficiency of the method is determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample. While recovery does not need to be 100%, it should be consistent and reproducible. The inclusion of this compound corrects for variability in recovery between samples.

Accuracy and Precision : These are assessed by analyzing quality control (QC) samples at multiple concentration levels over several days. europa.eu For a method to be considered valid, the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the lower limit of quantification), and the accuracy, expressed as the percentage of the nominal value, should be within ±15% (±20% at the LLOQ). europa.eu

Stability : The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

The table below summarizes the key validation parameters and their typical acceptance criteria as per regulatory guidelines.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ response. nih.gov |

| Matrix Effect | Assess the impact of the matrix on analyte ionization. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Measure the efficiency of the sample extraction process. | Consistent, precise, and reproducible across the concentration range. |

| Accuracy | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). europa.eu |

| Precision | Degree of scatter between replicate measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). europa.eu |

| Linearity | Demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) typically >0.99. |

| Stability | Ensure analyte integrity during sample handling and storage. | Mean concentration within ±15% of nominal baseline samples. |

Application of this compound in High-Throughput Bioanalytical Screening and Multiplexed Assays

The robustness of LC-MS/MS methods utilizing deuterated internal standards makes them highly suitable for demanding applications such as high-throughput screening (HTS) and multiplexed assays. HTS requires analytical methods that are not only fast but also rugged enough to handle large numbers of samples without compromising data quality. The use of this compound ensures the necessary precision and accuracy for such large-scale analyses.

Furthermore, there is a growing trend toward multiplexed assays, where multiple analytes are measured in a single analytical run. nih.gov This approach is highly efficient for therapeutic drug monitoring of patients on polypharmacy or for metabolic profiling studies. For instance, a single rapid LC-MS/MS method can be developed to quantify several antipsychotic drugs simultaneously. nih.gov The high selectivity of MRM detection allows the instrument to differentiate between numerous compounds, such as pericyazine, haloperidol, and fluphenazine, and their respective deuterated internal standards within a short run time (e.g., under 2 minutes). nih.gov The inclusion of this compound in such a panel would be critical for ensuring the accurate quantification of pericyazine without interference from other drugs or the matrix, thereby enabling efficient and comprehensive patient monitoring.

Preclinical Investigation of Pericyazine D4 in Drug Disposition and Metabolism Studies

In Vitro Metabolic Profiling and Enzyme Kinetic Studies with Deuterated Analogues

The preclinical assessment of drug candidates relies heavily on in vitro models to predict their metabolic fate in humans. Deuterated analogues, such as Pericyazine-d4, serve as invaluable tools in these investigations, offering enhanced analytical precision and mechanistic insights.

In vitro systems are fundamental to early-stage drug metabolism studies for identifying potential metabolic liabilities. brycekallen.com The use of this compound in these models allows for a detailed examination of its metabolic stability and the enzymes responsible for its biotransformation.

Hepatic Microsomes: Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov Incubating this compound with HLMs in the presence of cofactors like NADPH helps determine its intrinsic clearance rate. brycekallen.com Studies on similar phenothiazine (B1677639) compounds, such as perazine (B1214570) and thioridazine, have shown that CYP1A2, CYP3A4, CYP2D6, and CYP2C19 are the primary enzymes involved in their metabolism, catalyzing reactions like 5-sulfoxidation and N-demethylation. nih.govresearchgate.net By analogy, these systems are used to assess the metabolic rate of this compound and identify which specific CYP enzymes are involved in its clearance.

Recombinant Enzymes: To pinpoint the contribution of individual enzymes, this compound can be incubated with specific, cDNA-expressed human CYP isoforms (e.g., recombinant CYP3A4, CYP2D6). nih.gov This approach allows for precise enzyme kinetic studies, determining parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for each enzyme responsible for metabolizing the compound. This information is crucial for predicting potential drug-drug interactions. nih.gov

Cellular Models: Hepatocyte cultures provide a more comprehensive model as they contain a full complement of metabolic enzymes and cofactors, reflecting the in vivo environment more closely than subcellular fractions. nih.gov Utilizing this compound in hepatocyte models helps to confirm the metabolic pathways identified in microsomal studies and to investigate the potential for induction or inhibition of metabolic enzymes.

| In Vitro System | Primary Application with this compound | Key Information Obtained | Relevant Enzymes (based on phenothiazine class) |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Metabolic Stability & Intrinsic Clearance | Rate of metabolism, overall metabolic lability | CYP1A2, CYP3A4, CYP2D6, CYP2C19 nih.govresearchgate.net |

| Recombinant CYP Enzymes | Enzyme Phenotyping & Kinetics | Identification of specific metabolizing enzymes, Km, Vmax | CYP1A2, CYP3A4, CYP2D6, etc. nih.gov |

| Hepatocyte Cultures | Pathway Confirmation & Induction/Inhibition | Comprehensive metabolic profile, enzyme induction potential | Phase I (CYP450s) and Phase II enzymes |

The strategic placement of deuterium (B1214612) atoms in this compound serves as a stable isotopic label, facilitating the tracking of metabolic transformations. nih.gov When a deuterated compound is analyzed by mass spectrometry (MS), its molecular weight is higher than that of the non-deuterated version. This mass difference allows for the clear differentiation of the parent drug from its metabolites.

This compound features deuterium atoms on the piperidine (B6355638) ring. lgcstandards.com If a metabolic reaction, such as hydroxylation, occurs on this ring, the resulting metabolite will retain the deuterium label, resulting in a predictable mass shift. Conversely, if a reaction involves the cleavage and loss of a fragment containing the deuterium atoms, the resulting metabolite will show a corresponding mass loss. This deuterium tracking simplifies the interpretation of complex mass spectra, enabling the confident identification of metabolic "soft spots" on the molecule. researchgate.net This technique is instrumental in building a comprehensive metabolic map for the compound. frontiersin.org

| Compound | Hypothetical Metabolic Reaction | Expected Mass Shift (MS Analysis) | Information Gained |

|---|---|---|---|

| This compound | Hydroxylation on the phenothiazine core | +16 Da (Oxygen addition), deuterium label retained | Confirms phenothiazine core is a site of metabolism |

| This compound | Hydroxylation on the deuterated piperidine ring | +16 Da (Oxygen addition), deuterium label retained | Confirms piperidine ring is a site of metabolism |

| This compound | N-dealkylation (loss of the entire piperidinepropyl side chain) | Loss of the deuterated side chain fragment | Identifies a major cleavage pathway |

The gut microbiome possesses a vast and diverse enzymatic capacity that can significantly impact drug metabolism, an area of study known as pharmacomicrobiomics. nih.gov These microbial enzymes can perform biotransformations that are not typically carried out by human host enzymes, such as reductive and hydrolytic reactions. researchgate.netscienceopen.com

This compound can be used as a probe to explore the role of the gut microbiota in its disposition. psu.edu In vitro anaerobic incubation of this compound with fecal slurries or specific cultured gut bacteria allows researchers to identify metabolites formed exclusively by microbial action. The deuterium label helps in distinguishing drug-related material from the complex background matrix of the incubation medium. Understanding the contribution of the microbiome is critical, as its metabolic activity can alter a drug's profile. nih.gov

In Vivo Preclinical Pharmacokinetic Research in Non-Human Animal Models

Following in vitro characterization, preclinical pharmacokinetic (PK) studies in animal models are conducted to understand how a drug and its deuterated analogue are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug through the kinetic deuterium isotope effect (KDIE). nih.govsemanticscholar.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a drug's metabolism, the metabolic reaction will proceed more slowly for the deuterated compound. researchgate.net

| Pharmacokinetic Parameter | Description | Hypothetical Effect of Deuteration (this compound vs. Pericyazine) | Rationale |

|---|---|---|---|

| AUC (Area Under the Curve) | Total drug exposure over time | Increased | Slower metabolism leads to less drug being eliminated over time. researchgate.net |

| Cmax (Maximum Concentration) | Highest concentration of drug in plasma | Increased | Reduced first-pass metabolism can lead to higher initial concentrations. researchgate.net |

| t½ (Half-life) | Time for drug concentration to decrease by half | Increased | Slower rate of elimination prolongs the time the drug remains in the body. |

| CL (Clearance) | Rate of drug removal from the body | Decreased | Direct consequence of a slower metabolic rate (KDIE). researchgate.net |

One of the most critical applications of this compound in preclinical research is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. biopharmaservices.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring drug concentrations in complex biological matrices like plasma, blood, and tissue homogenates. researchgate.netnih.gov

In this method, a known amount of this compound is added to each biological sample before processing. biopharmaservices.com Because this compound is chemically identical to Pericyazine, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. nih.govresearchgate.net However, the mass spectrometer can distinguish between the analyte (Pericyazine) and the internal standard (this compound) based on their mass difference. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, any experimental variability is cancelled out, allowing for highly accurate and precise quantification of Pericyazine and its metabolites in the samples. nih.gov

| Compound | Role in Assay | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Purpose |

|---|---|---|---|---|

| Pericyazine | Analyte | 366.5 | 142.4 nih.gov | Quantification of the parent drug in the sample. |

| This compound | Internal Standard | 370.5 (approx. +4 Da) | 142.4 or other specific fragment | Corrects for analytical variability during sample processing and analysis. biopharmaservices.com |

| 7-hydroxypericyazine | Metabolite Analyte | 382.5 | 142.4 nih.gov | Quantification of a key metabolite. |

| Pericyazine sulphoxide | Metabolite Analyte | 382.5 | 142.4 nih.gov | Quantification of another key metabolite. |

Computational and Theoretical Approaches to Pericyazine D4 Research

Molecular Modeling of Deuteration Effects on Drug-Receptor Interactions and Binding Affinity

Molecular modeling is an indispensable tool for visualizing how a drug molecule like Pericyazine-d4 interacts with its biological target. nih.gov Pericyazine is known to be a selective D2-dopamine receptor antagonist. medchemexpress.commedchemexpress.eu Computational techniques can simulate the binding of this compound to dopamine (B1211576) receptors to elucidate how deuteration impacts this critical interaction.

The primary influence of deuteration at a molecular level is the change in bond strength and vibrational energy between carbon and deuterium (B1214612) (C-D) compared to carbon and hydrogen (C-H). nih.gov The C-D bond is stronger and has a lower ground-state energy. nih.gov While this primarily affects the kinetics of bond-breaking reactions, it can also subtly influence molecular conformation and non-covalent interactions within a receptor's binding pocket. Molecular dynamics studies can help understand how deuterium substitution affects bond strength and interactions with biological targets. alfa-chemistry.com

Molecular docking simulations can predict the preferred orientation of this compound within the dopamine receptor's active site, calculating a binding energy score. mdpi.com By comparing the docking results of Pericyazine and this compound, researchers can hypothesize whether deuteration leads to a more stable or less stable interaction. Advanced computational methods can even calculate the difference in binding free energy, offering a quantitative prediction of changes in binding affinity. mdpi.com For instance, studies on other deuterated ligands have shown that isotopic substitution can alter hydrogen bonding interactions within a receptor, potentially increasing binding affinity. mdpi.com These simulations guide the design of new drugs by explaining interactions at the molecular level. nih.gov

Table 1: Illustrative Steps in Molecular Modeling of this compound

| Step | Description | Computational Tools Used | Desired Output |

| 1. Target Preparation | Obtain the 3D structure of the dopamine D2 receptor, often through homology modeling if a crystal structure is unavailable. mdpi.com | Homology modeling software (e.g., MODELLER), Protein Data Bank (PDB) | A validated 3D structural model of the target receptor. |

| 2. Ligand Preparation | Generate the 3D structures for both Pericyazine and this compound. | Chemical drawing software (e.g., ChemDraw), Molecular mechanics software | Energy-minimized 3D conformers of the ligands. |

| 3. Molecular Docking | Simulate the binding of each ligand into the active site of the receptor. mdpi.com | Docking software (e.g., AutoDock, GOLD) | Predicted binding poses and calculated binding affinity scores (e.g., kcal/mol). |

| 4. Analysis of Interactions | Visualize and analyze the non-covalent interactions (hydrogen bonds, van der Waals forces) between the ligand and receptor residues. | Molecular visualization software (e.g., PyMOL, VMD) | Identification of key amino acid residues involved in binding. |

| 5. Molecular Dynamics (MD) | Simulate the dynamic movement of the ligand-receptor complex over time to assess the stability of the binding pose. alfa-chemistry.com | MD simulation packages (e.g., GROMACS, AMBER) | Data on the flexibility of the complex and the persistence of key interactions. |

In Silico Prediction of Metabolic Fate and Isotope-Dependent Reaction Kinetics

A primary motivation for developing deuterated drugs is to alter their metabolic profile, often to increase metabolic stability and prolong half-life. juniperpublishers.cominformaticsjournals.co.in In silico tools play a pivotal role in predicting the metabolic fate of drug candidates, including deuterated analogues like this compound. nih.gov These computational approaches can be broadly classified as ligand-based or structure-based methods. nih.gov

The central principle underlying the metabolic difference between a drug and its deuterated version is the deuterium kinetic isotope effect (KIE). nih.govportico.org The KIE is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. informaticsjournals.co.in Because the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond in a rate-determining step are significantly slower. nih.govportico.org Cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism, often catalyze reactions involving the cleavage of a C-H bond. portico.orgresearchgate.net

Computational models can predict a molecule's "metabolic hotspots" or "soft spots"—the specific hydrogen atoms most susceptible to enzymatic oxidation. alfa-chemistry.com By identifying these vulnerable sites on the Pericyazine structure, researchers can strategically place deuterium atoms to block or slow down metabolism at those positions. In silico metabolism prediction tools analyze the molecule's structure to identify sites that are electronically and sterically favorable for CYP450-mediated oxidation. nih.gov

When applied to this compound, these models would incorporate the known parameters of the KIE. The rate constant for the cleavage of a C-D bond (k_D) is slower than that for a C-H bond (k_H), and the ratio (k_H/k_D) can range from 1 to 8, or even higher in some cases. nih.govlibretexts.org By factoring this into pharmacokinetic simulations, these models can predict a slower rate of metabolism for this compound compared to its non-deuterated counterpart, potentially leading to a longer biological half-life and altered ratios of metabolites. alfa-chemistry.comresearchgate.net It is important to note that while deuteration can slow metabolism at a specific site, it can sometimes lead to "metabolic switching," where the body metabolizes the drug through an alternative, previously minor pathway. juniperpublishers.comresearchgate.net

Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Metabolism |

| Atomic Mass of Isotope | ~1 amu (Protium) | ~2 amu (Deuterium) | Greater mass contributes to lower vibrational frequency. nih.gov |

| Bond Energy | Lower | Higher (more stable) | More energy is required to break a C-D bond. nih.govjuniperpublishers.com |

| Vibrational Frequency | Higher | Lower | Leads to a lower zero-point energy for the C-D bond. portico.org |

| Reaction Rate (Cleavage) | Faster (k_H) | Slower (k_D) | The basis of the Kinetic Isotope Effect (KIE, k_H/k_D > 1). portico.orglibretexts.org |

Applications of Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics in Deuterated Analogues

Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD) are powerful computational techniques used in drug design to understand and predict the behavior of molecules like this compound. nih.govasau.ru

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In the context of deuterated analogues, a QSAR study could be developed for a series of phenothiazines, including Pericyazine and its isotopologues, where deuterium is placed at different positions. The model would use molecular descriptors (numerical values that quantify chemical properties like size, shape, and electronic features) to build a mathematical equation that predicts the biological activity, such as binding affinity to the D2 receptor. nih.gov

For this compound, a QSAR model could help to:

Predict Activity: Estimate the receptor binding affinity or functional activity of other potential deuterated analogues without needing to synthesize them.

Guide Design: Identify which structural features (including the position of deuterium) are most critical for maintaining or improving therapeutic activity.

Optimize Properties: Correlate structural descriptors with pharmacokinetic properties to design molecules with a more desirable metabolic profile. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a drug-receptor interaction, MD simulations offer a dynamic view. alfa-chemistry.com An MD simulation calculates the movements and interactions of all atoms in a system (the drug, the receptor, and surrounding water molecules) over a period of time, providing a virtual movie of the binding event. nih.gov

For this compound, MD simulations would be applied to:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over time.

Analyze Conformational Changes: Observe how the receptor and ligand flex and adapt to each other upon binding.

Characterize Water's Role: Investigate the role of water molecules in mediating the interaction between this compound and the receptor.

Together, QSAR and MD provide a comprehensive in silico toolkit to rationalize the effects of deuteration and guide the design of improved therapeutic agents based on the Pericyazine scaffold.

Table 3: Summary of QSAR and MD Applications for this compound

| Technique | Principle | Application to this compound | Key Insights |

| QSAR | Correlates chemical structure with biological activity using statistical models. nih.gov | Predict the receptor affinity of various deuterated Pericyazine analogues. | Identifies which positions for deuteration are most likely to retain or enhance activity. |

| Molecular Dynamics (MD) | Simulates the atomic-level movement of the drug-receptor complex over time. alfa-chemistry.com | Assesses the stability of the this compound-dopamine receptor interaction. | Reveals the dynamic behavior, flexibility, and longevity of critical binding interactions. |

Future Directions and Emerging Research Avenues for Pericyazine D4

Integration of Pericyazine-d4 in Advanced Omics-Based Analytical Platforms

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, heavily rely on high-precision analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC). nih.govmdpi.com In these complex analyses, deuterated compounds like this compound are invaluable as internal standards. clearsynth.com The integration of this compound into these platforms is a significant step toward achieving more accurate and reliable quantitative data.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the non-deuterated (endogenous) analyte, yet they are distinguishable by their mass-to-charge ratio (m/z). scioninstruments.comscispace.com This near-identity ensures that this compound co-elutes with the parent compound, Pericyazine, and behaves similarly during sample extraction, ionization, and fragmentation. texilajournal.com This mimicry allows it to effectively compensate for variations in the analytical process, such as matrix effects, where other compounds in a complex biological sample can suppress or enhance the ionization of the target analyte. clearsynth.comwisdomlib.org

The use of this compound as an internal standard in omics studies can lead to significant improvements in the precision and accuracy of quantitative measurements of Pericyazine and its metabolites in various biological matrices. clearsynth.com This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. researchgate.net Advanced omics platforms, such as those used in personalized medicine, rely on accurate molecular profiling to tailor treatments to individual patients. nih.gov The integration of this compound can enhance the reliability of data generated by these platforms, contributing to a better understanding of the drug's behavior in biological systems.

Table 1: Applications of Deuterated Standards in Omics Platforms

| Application Area | Role of Deuterated Standard (e.g., this compound) | Key Advantages |

| Quantitative Proteomics | Internal standard for quantifying protein expression levels or post-translational modifications. | Improves accuracy and precision of protein quantification. |

| Metabolomics | Internal standard for the accurate measurement of endogenous metabolites and drug metabolites. clearsynth.com | Corrects for matrix effects and variations in instrument response. wisdomlib.org |

| Pharmacokinetics | Reference compound for determining the concentration of a drug and its metabolites in biological fluids over time. researchgate.net | Enables robust and reliable pharmacokinetic profiling. |

| Biomarker Discovery | Standard for the validation of potential disease biomarkers. nih.gov | Ensures the reproducibility and accuracy of biomarker measurements. |

Potential for this compound in Mechanistic Pharmacological Research and Probe Development

Beyond its role as an analytical standard, this compound holds significant potential as a tool in mechanistic pharmacological research. The parent compound, pericyazine, is a phenothiazine (B1677639) antipsychotic that is understood to act primarily through the blockade of dopamine (B1211576) and adrenergic receptors in the central nervous system. drugbank.comajrconline.org However, the precise details of its metabolic pathways and receptor interactions can be further elucidated using its deuterated counterpart.

The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step. tandfonline.com By strategically placing deuterium atoms on the Pericyazine molecule at known sites of metabolism, researchers can use this compound to investigate the specific enzymes responsible for its breakdown, such as cytochrome P450 (CYP) enzymes. tandfonline.com Comparing the metabolic profile of Pericyazine with that of this compound can reveal which metabolic pathways are slowed, thereby identifying the major sites of metabolism and the resulting metabolites.

Methodological Innovations in the Research and Development of Deuterated Pharmaceutical Compounds

The development of deuterated compounds like this compound is part of a broader trend of innovation in pharmaceutical research. Initially, the "deuterium switch" approach involved taking existing, approved drugs and creating deuterated versions to improve their pharmacokinetic properties. uniupo.itnih.gov This strategy led to the first FDA-approved deuterated drug, deutetrabenazine, in 2017. uniupo.it

More recently, the focus has expanded to include the de novo design of deuterated drugs, where deuterium is incorporated early in the drug discovery process to optimize a molecule's properties from the outset. nih.govalfa-chemistry.com This approach allows medicinal chemists to fine-tune the metabolic stability and potentially reduce the formation of toxic metabolites, leading to safer and more effective drugs. uniupo.itpharmaceutical-technology.com

Significant advancements are also being made in the chemical synthesis of deuterated compounds. Traditional methods often required harsh conditions, but new techniques are emerging that offer greater efficiency and selectivity. doi.org These include:

Ionic Liquid Catalysis : This method has shown high efficiency for incorporating deuterium into specific, acidic positions on a molecule under milder conditions. doi.org

Electrocatalytic Strategies : These novel methods can enable rapid deuteration of pharmaceuticals in minutes, offering a significant advantage in the speed of synthesis. researchgate.net

pH-dependent H/D Exchange : This technique utilizes the enolization of certain groups within a substrate, catalyzed by acids or bases, to exchange hydrogen for deuterium. doi.org

These methodological innovations are making the development of deuterated compounds more accessible and efficient. As these techniques mature, the exploration of deuterated analogs of a wide range of pharmaceuticals, including this compound, is likely to accelerate, paving the way for new therapeutic agents and research tools.

Q & A

Basic: What are the critical considerations for synthesizing and characterizing Pericyazine-d4 in experimental settings?

Methodological Answer:

Synthesis of this compound requires precise deuterium incorporation at specified positions, typically achieved via hydrogen-deuterium exchange reactions or custom synthesis using deuterated precursors. Key steps include:

- Purity Validation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% deuterium) and structural integrity .

- Characterization : Elemental analysis and chromatographic methods (e.g., HPLC) should verify chemical identity and rule out isotopic scrambling. For novel compounds, provide full spectral data (¹H/¹³C NMR, IR) in supplementary materials .

- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) rigorously to enable replication. Adhere to guidelines for reporting synthetic procedures in primary manuscripts and supplementary files .

Advanced: How do deuterium isotopic effects influence the pharmacokinetic and metabolic stability of this compound compared to its non-deuterated counterpart?

Methodological Answer:

Deuterium incorporation can alter metabolic pathways by slowing cytochrome P450-mediated oxidation (kinetic isotope effect). To investigate this:

- Comparative Studies : Design parallel in vitro assays (e.g., liver microsomes) for Pericyazine and this compound, measuring half-life (t½), metabolite profiles (via LC-MS), and enzyme inhibition kinetics .

- Data Interpretation : Use statistical models (e.g., ANOVA) to assess significance of differences in clearance rates. Address confounding variables (e.g., batch variability, solvent effects) via controlled replicates .

- Contradiction Management : If results conflict with literature, re-examine deuterium positioning or purity using isotopic ratio mass spectrometry (IRMS) .

Basic: What analytical techniques are essential for quantifying this compound in biological matrices during preclinical studies?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate this compound from plasma/tissue homogenates. Include deuterated internal standards (e.g., Pericyazine-d8) to correct for matrix effects .

- Quantification : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Validate methods per ICH guidelines (linearity, accuracy, precision, LOD/LOQ) .

- Data Reporting : Present calibration curves, recovery rates, and inter-day variability in tabular format, with raw data in supplementary materials .

Advanced: How can researchers resolve contradictions in receptor-binding affinity data for this compound across different experimental models?

Methodological Answer:

Contradictions may arise from model-specific variables (e.g., receptor isoform expression, assay conditions). Address this via:

- Systematic Review : Apply PRISMA frameworks to collate and compare published data, noting methodological disparities (e.g., radioligand vs. fluorescence polarization assays) .

- Hypothesis Testing : Replicate key studies under standardized conditions (e.g., uniform cell lines, buffer pH). Use Bland-Altman plots to assess inter-lab variability .

- Meta-Analysis : Pool datasets using random-effects models to identify trends obscured by small sample sizes .

Basic: What are the best practices for formulating research questions on this compound’s mechanisms of action in dopamine receptor studies?

Methodological Answer:

- Framework Application : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does this compound modulate D2 receptor dynamics in Parkinsonian models compared to non-deuterated analogs?” .

- Literature Alignment : Conduct a scoping review to identify gaps (e.g., limited in vivo data on deuterium’s role in blood-brain barrier penetration) .

- Hypothesis Refinement : Pilot studies can narrow focus from broad inquiries (e.g., “Is this compound effective?”) to mechanism-driven hypotheses .

Advanced: What strategies ensure robust statistical power when analyzing this compound’s dose-response relationships in behavioral assays?

Methodological Answer:

- Experimental Design : Precalculate sample sizes using G*Power software (α=0.05, β=0.2) to detect clinically relevant effect sizes. Include positive/negative controls .

- Data Normalization : Apply transformations (e.g., log, Box-Cox) to address non-Gaussian distributions in behavioral scores .

- Multivariate Analysis : Use mixed-effects models to account for repeated measures and inter-subject variability. Report confidence intervals and p-values with corrections for multiple comparisons .

Basic: How should researchers document and archive raw data from this compound stability studies to meet reproducibility standards?

Methodological Answer:

- Metadata Annotation : Include experimental timestamps, equipment calibration logs, and analyst identifiers. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Data Storage : Deposit raw spectra, chromatograms, and statistical outputs in repositories (e.g., Zenodo) with DOI links in manuscripts .

- Ethical Compliance : Anonymize datasets involving animal/human subjects and obtain institutional approvals .

Advanced: What methodologies validate the absence of deuterium-proton exchange in this compound under physiological conditions?

Methodological Answer:

- Isotopic Tracing : Incubate this compound in deuterium-depleted buffers (pH 7.4, 37°C) and monitor proton incorporation via ¹H NMR over 24–72 hours .

- Kinetic Modeling : Fit exchange rates to Arrhenius equations to predict stability in vivo. Compare with non-deuterated controls .

- Contradiction Mitigation : If unexpected exchange occurs, revise synthesis protocols (e.g., steric shielding of deuterated sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.